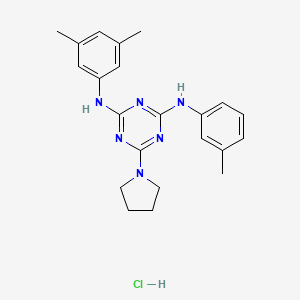

N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule characterized by a 1,3,5-triazine core substituted with a pyrrolidine ring at position 6 and aromatic groups at positions 2 (3,5-dimethylphenyl) and 4 (m-tolyl, or 3-methylphenyl). The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name |

2-N-(3,5-dimethylphenyl)-4-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6.ClH/c1-15-7-6-8-18(12-15)23-20-25-21(24-19-13-16(2)11-17(3)14-19)27-22(26-20)28-9-4-5-10-28;/h6-8,11-14H,4-5,9-10H2,1-3H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQQGFMUUNLVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC(=C4)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the triazine class. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N6·HCl. The compound features a triazine ring substituted with various functional groups that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N6·HCl |

| Molecular Weight | 350.86 g/mol |

| CAS Number | 1179380-72-3 |

| Appearance | White to off-white powder |

Research indicates that the biological activity of this compound may be attributed to its interaction with specific enzymes and receptors. Initial studies suggest that it could bind effectively to glucocerebrosidase, an enzyme implicated in lysosomal storage disorders. This binding may modulate enzyme activity and potentially offer therapeutic benefits in conditions such as Gaucher's disease.

Anticancer Activity

Studies have shown that triazine derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells via mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound reveal promising results against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

Case Study 2: Antimicrobial Testing

In a separate study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones in agar diffusion assays, indicating effective antimicrobial action.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : The compound serves as a building block for more complex molecules and is utilized in various organic synthesis reactions.

- Catalyst Development : It is being explored for its potential as a catalyst in chemical processes due to its unique structural properties.

Biology

- Biochemical Probes : N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has been investigated for its ability to act as a biochemical probe to study enzyme interactions and cellular pathways.

- Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit selective antiproliferative properties against various cancer cell lines. For instance, compounds based on the triazine scaffold have demonstrated significant growth inhibition in triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) .

Medicine

- Therapeutic Potential : The compound has been explored for potential therapeutic applications including anti-cancer and anti-inflammatory effects. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity to inhibit tumor growth .

Antiproliferative Screening

A study involving a library of 126 compounds based on the triazine scaffold assessed their antiproliferative activity against three breast cancer cell lines. The results indicated that several compounds effectively inhibited the growth of MDA-MB231 cells at concentrations as low as 10 µM .

Structure-Activity Relationship (SAR)

The structure–activity relationship analysis within this series led to the development of a 3D-QSAR model that assists in designing more potent anticancer agents. This model aids researchers in predicting the biological activity based on structural variations of the compounds .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Reagent for organic synthesis | Used as building blocks for complex molecules |

| Biology | Biochemical probes | Selective antiproliferative effects on cancer cells |

| Medicine | Potential therapeutic agent | Anti-cancer and anti-inflammatory properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other 1,3,5-triazine derivatives, differing primarily in substituent groups. Below is a detailed comparison with two closely related analogs:

Table 1: Structural and Functional Comparison

Key Insights :

Substituent Effects on Pharmacokinetics: The 3,5-dimethylphenyl group at N2 (target compound) introduces steric hindrance, which may improve selectivity for hydrophobic binding pockets compared to the smaller 4-ethoxyphenyl group in .

Pyrrolidine Role :

The pyrrolidin-1-yl group at position 6 is conserved across all analogs, suggesting its critical role in maintaining conformational flexibility and hydrogen-bonding capacity with biological targets .

Hydrochloride Salt Impact :

All compounds are hydrochloride salts, enhancing aqueous solubility. However, differences in substituents likely lead to variations in dissolution rates and bioavailability.

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable, inferences from analogs suggest:

- Kinase Inhibition : Triazine derivatives often inhibit kinases (e.g., EGFR, CDKs) due to their ability to mimic ATP’s purine ring. The target compound’s bulky N2 substituent may reduce off-target effects compared to and .

- Anticancer Potential: The 3,5-dimethylphenyl group’s steric bulk could enhance tumor-specific uptake, as seen in structurally related kinase inhibitors .

Q & A

Q. What are the established synthetic pathways for this triazine derivative, and how is purity ensured?

The synthesis involves multi-step reactions starting with cyanuric chloride, followed by sequential nucleophilic substitutions with 3,5-dimethylphenylamine, m-toluidine, and pyrrolidine. Palladium-catalyzed cross-coupling may optimize intermediate steps . Reaction monitoring employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for yield and purity assessment. Final purification uses recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques confirm structural integrity?

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 1.8–2.1 ppm) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 426.9) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the hydrochloride salt form .

Q. What physicochemical properties are critical for experimental design?

| Property | Value/Description | Evidence |

|---|---|---|

| Solubility | High in water (due to HCl salt) | |

| Stability | Stable at RT; degrades at pH < 3 or >11 | |

| Molecular Weight | 426.9 g/mol |

Advanced Research Questions

Q. How can reaction yields be optimized when modifying substituents (e.g., phenyl groups)?

Use Design of Experiments (DoE) to screen variables:

- Catalyst Loading : 1–5 mol% Pd(PPh3)4 for cross-coupling efficiency .

- Temperature : 80–110°C for amination steps .

- Solvent Polarity : Dichloroethane improves nucleophilic substitution kinetics vs. toluene . Continuous flow synthesis may enhance scalability .

Q. How to resolve contradictions in reported biological activity data (e.g., antiviral vs. anticancer efficacy)?

- Orthogonal Assays : Validate enzyme inhibition (e.g., HDAC assays) with cell-based viability tests (MTT assays) .

- Structural Analog Comparison : Test derivatives with 4-ethoxyphenyl or 4-chlorophenyl substituents to isolate substituent effects .

- Purity Verification : Re-test compounds with ≥95% HPLC purity to exclude impurities as confounding factors .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular Docking : Predict binding to targets like histone deacetylases (HDACs) using AutoDock Vina .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values .

- MD Simulations : Assess triazine ring stability in aqueous environments over 100-ns trajectories .

Q. How does the hydrochloride salt form influence pharmacokinetic profiling?

- Solubility-Permeability Balance : The HCl salt enhances aqueous solubility but may reduce passive diffusion; use Caco-2 cell assays to measure apparent permeability (Papp) .

- pH-Dependent Stability : Conduct accelerated stability testing at pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting bioactivity results using isogenic cell lines or knockout models to isolate target specificity .

- Advanced Characterization : Pair differential scanning calorimetry (DSC) with powder X-ray diffraction (PXRD) to detect polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.